GSK3326595

描述

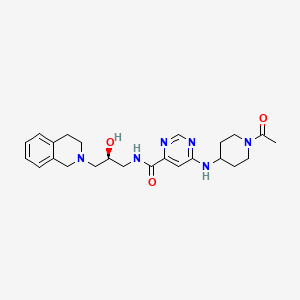

Structure

3D Structure

属性

IUPAC Name |

6-[(1-acetylpiperidin-4-yl)amino]-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O3/c1-17(31)30-10-7-20(8-11-30)28-23-12-22(26-16-27-23)24(33)25-13-21(32)15-29-9-6-18-4-2-3-5-19(18)14-29/h2-5,12,16,20-21,32H,6-11,13-15H2,1H3,(H,25,33)(H,26,27,28)/t21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLCCNYVTIWRPIZ-NRFANRHFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616392-22-3 |

Source

|

| Record name | GSK-3326595 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616392223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PEMRAMETOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXT8SZ6875 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK3326595: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GSK3326595, a selective and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in cancer cells. The information presented herein is curated from peer-reviewed scientific literature and clinical trial data to support researchers and professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of PRMT5, an enzyme that plays a critical role in various cellular processes through the symmetrical dimethylation of arginine residues on histone and non-histone proteins.[1][2] Overexpression of PRMT5 is observed in a variety of cancers, where it contributes to oncogenesis by modulating gene expression, RNA splicing, and cell signaling pathways.[3][4]

The primary mechanism of action of this compound involves binding to the substrate recognition site of PRMT5, thereby inhibiting its methyltransferase activity.[1] This leads to a global reduction in symmetric dimethylarginine (SDMA) levels on target proteins, including histones H2A, H3, and H4.[1] The inhibition of PRMT5 by this compound triggers a cascade of downstream effects that collectively contribute to its anti-tumor activity.

Key Downstream Effects:

-

Modulation of Gene Expression: By altering histone methylation patterns, this compound can influence the expression of genes involved in cell proliferation and tumor suppression.[1]

-

Alternative Splicing: PRMT5 is a key regulator of the spliceosome. Inhibition by this compound induces alternative splicing of specific pre-mRNAs, a critical aspect of its anti-cancer effect.[3][5][] A notable example is the alternative splicing of MDM4, a negative regulator of the tumor suppressor p53. This leads to the activation of the p53 pathway.[][7]

-

Cell Cycle Arrest: In several cancer cell lines, this compound has been shown to induce a G1 cell cycle arrest.[3]

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) in cancer cells.[]

Quantitative Data: In Vitro Potency

The following table summarizes the in vitro potency of this compound against PRMT5 and its effect on various cancer cell lines.

| Parameter | Substrate/Cell Line | Value | Reference |

| IC50 | PRMT5/MEP50 complex (Histone H4 peptide) | 5.9 nM | [7] |

| PRMT5/MEP50 complex (Histone H2A peptide) | 19.7 nM | [7] | |

| PRMT5/MEP50 complex (SmD3 peptide) | 7.9 nM | [7] | |

| PRMT5/MEP50 complex (FUBP1 peptide) | 11.2 nM | [7] | |

| PRMT5/MEP50 complex (HNRNPH1 peptide) | 19.7 nM | [7] | |

| Ki*app | PRMT5/MEP50 complex (H2A peptide) | 3.0 ± 0.3 nM | [8] |

| PRMT5/MEP50 complex (SmD3 peptide) | 3.0 ± 0.8 nM | [8] | |

| PRMT5/MEP50 complex (FUBP1 peptide) | 9.9 ± 0.8 nM | [8] | |

| PRMT5/MEP50 complex (HNRNPH1 peptide) | 9.5 ± 3.3 nM | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its cellular effects.

Caption: Mechanism of action of this compound in cancer cells.

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are generalized protocols based on standard laboratory techniques.

Cell Viability Assay (MTT/MTS Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for SDMA and p53 Pathway Proteins

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SDMA, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Resistance Mechanisms

While this compound shows promise, the potential for acquired resistance is a critical consideration in cancer therapy.[9] The mechanisms of resistance to PRMT5 inhibitors are an active area of research. Potential mechanisms could include:

-

Mutations in PRMT5: Alterations in the drug-binding site of PRMT5 could reduce the efficacy of this compound.

-

Upregulation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of PRMT5 inhibition.[10]

-

Altered Drug Efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.[11]

Further investigation is needed to fully elucidate the clinical mechanisms of resistance to this compound.

Clinical Context

This compound has been evaluated in clinical trials for various malignancies. The Phase I METEOR-1 trial (NCT02783300) assessed its safety and efficacy in patients with advanced solid tumors and non-Hodgkin's lymphoma.[12] Another Phase I/II study (NCT03614728) investigated its activity in patients with myeloid neoplasms.[2] These trials have provided valuable data on the safety profile, pharmacokinetics, and preliminary efficacy of this compound. However, the development of this compound for some indications has been discontinued.[13]

References

- 1. Facebook [cancer.gov]

- 2. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. onclive.com [onclive.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Acquired resistance to PRMT5 inhibition induces concomitant collateral sensitivity to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]

- 12. onclive.com [onclive.com]

- 13. researchgate.net [researchgate.net]

The Role of GSK3326595 in p53 Pathway Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3326595 is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), an enzyme frequently overexpressed in various malignancies. This technical guide provides an in-depth analysis of the mechanism by which this compound activates the p53 tumor suppressor pathway, a critical axis in cancer therapy. The primary mechanism involves the modulation of alternative splicing of MDM4, a key negative regulator of p53. By inhibiting PRMT5, this compound disrupts the normal splicing process of MDM4 pre-mRNA, leading to the production of a non-functional short isoform and subsequent activation of p53-mediated anti-tumor responses. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction to this compound and the p53 Pathway

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged or cancerous cells. In many cancers where p53 itself is not mutated, its function is often abrogated by overexpression of its negative regulators, most notably MDM2 and MDM4.

This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of PRMT5.[1] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] Through these modifications, PRMT5 is involved in the regulation of numerous cellular processes, including transcription, RNA splicing, and signal transduction.[2] Notably, PRMT5 has been identified as a key regulator of spliceosome assembly and function.[3]

Mechanism of Action: p53 Pathway Activation via MDM4 Splicing Modulation

The primary mechanism by which this compound activates the p53 pathway is through the inhibition of PRMT5-mediated regulation of MDM4 pre-mRNA splicing.[4][5]

2.1. The Role of PRMT5 in MDM4 Splicing

PRMT5 is essential for the proper assembly and function of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[3] One of the critical substrates of PRMT5 within the spliceosome context is the SmD3 protein. Methylation of SmD3 by PRMT5 is a key step in the biogenesis of small nuclear ribonucleoproteins (snRNPs), the core components of the spliceosome.[3]

2.2. Alternative Splicing of MDM4

The MDM4 gene produces two main splice isoforms through alternative splicing of exon 6:

-

MDM4-FL (Full-Length): This isoform includes exon 6 and encodes the full-length MDM4 protein, which is a potent inhibitor of p53 transcriptional activity.[5]

-

MDM4-S (Short): This isoform lacks exon 6, leading to a frameshift and a premature stop codon. The resulting truncated protein is unstable and does not inhibit p53.[5]

2.3. This compound-Induced MDM4 Isoform Switching

Inhibition of PRMT5 by this compound leads to a global disruption of splicing fidelity. The splicing of MDM4 pre-mRNA is particularly sensitive to this disruption, resulting in an increased rate of exon 6 skipping.[4][5] This shifts the balance from the production of the p53-inhibitory MDM4-FL isoform to the non-functional MDM4-S isoform.[4][5]

2.4. p53 Activation and Downstream Effects

The reduction in MDM4-FL levels relieves the inhibition of p53, leading to its activation.[4][5] Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A), which mediates G1 cell cycle arrest, and pro-apoptotic proteins like PUMA and BAX.[5][6] The activation of the p53 pathway is a critical determinant of the anti-proliferative and pro-apoptotic effects of this compound in cancer cells with wild-type p53.[5]

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits PRMT5, leading to altered MDM4 splicing and p53 activation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | p53 Status | IC50 (nM) for Cell Growth Inhibition | Reference |

| Z-138 | Mantle Cell Lymphoma | Wild-Type | 11 | [5] |

| JVM-2 | B-cell Prolymphocytic Leukemia | Wild-Type | 23 | [5] |

| MCF-7 | Breast Cancer | Wild-Type | 45 | [5] |

| A549 | Lung Carcinoma | Wild-Type | >10,000 | [5] |

| REC-1 | Mantle Cell Lymphoma | Mutant | 1,200 | [5] |

| MAVER-1 | Mantle Cell Lymphoma | Mutant | >10,000 | [5] |

Table 2: In Vivo Efficacy of this compound in a Z-138 Xenograft Model

| Treatment Group (Oral, Twice Daily for 21 days) | Tumor Growth Inhibition (%) | p-value | Reference |

| 25 mg/kg | 68 | < 0.01 | [5] |

| 50 mg/kg | 90 | < 0.001 | [5] |

| 100 mg/kg | 98 | < 0.001 | [5] |

Table 3: Clinical Activity of this compound in a Phase I/II Study (NCT03614728)

| Cancer Type | Number of Patients | Overall Response Rate (%) | Clinical Benefit Rate (%) | Reference |

| Myelodysplastic Syndrome (MDS) / Chronic Myelomonocytic Leukemia (CMML) / Acute Myeloid Leukemia (AML) | 30 | 0 | 17 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the p53 pathway.

5.1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO). Incubate for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

5.2. Western Blot Analysis for p53 and p21

This protocol is for detecting the protein levels of p53 and its downstream target p21 following this compound treatment.

-

Cell Lysis: Treat cells with this compound at various concentrations for 48-72 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 (e.g., clone DO-1) and p21 (e.g., clone DCS60) overnight at 4°C. A loading control antibody such as β-actin or GAPDH should also be used.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5.3. RT-PCR for MDM4 Splicing Analysis

This protocol is for analyzing the alternative splicing of MDM4 pre-mRNA.

-

RNA Extraction: Treat cells with this compound and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

PCR Amplification: Perform PCR using primers flanking exon 6 of MDM4. For example:

-

Forward Primer (in Exon 5): 5'-AGAGCAACGAACACAGACAA-3'

-

Reverse Primer (in Exon 7): 5'-TTCCTCTGTGCTCATCAGGT-3'

-

-

Gel Electrophoresis: Run the PCR products on a 2% agarose gel. The MDM4-FL isoform will produce a larger amplicon than the MDM4-S isoform.

-

Quantification: Quantify the band intensities using densitometry to determine the relative abundance of each isoform.

Experimental Workflow Visualization

Caption: Workflow for investigating this compound's effect on the p53 pathway.

Conclusion

This compound represents a promising therapeutic agent that activates the p53 tumor suppressor pathway through a novel mechanism involving the modulation of MDM4 alternative splicing. By inhibiting PRMT5, this compound effectively removes the MDM4-mediated suppression of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit this important anti-cancer strategy. Further investigation into biomarkers of response and potential combination therapies will be crucial for the clinical advancement of PRMT5 inhibitors like this compound.

References

- 1. PRMT5-dependent p53 escape in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 function and targeting in cancer [cell-stress.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Phase I/II study of the clinical activity and safety of this compound in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

The PRMT5 Inhibitor GSK3326595: A Technical Guide to its Impact on Histone Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3326595 is a potent and selective, orally bioavailable small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a critical role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Upregulation of PRMT5 activity has been implicated in the pathogenesis of various malignancies, making it an attractive therapeutic target in oncology. This technical guide provides an in-depth overview of the effects of this compound on histone arginine methylation, compiling key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound exerts its effects by binding to and inhibiting the catalytic activity of the PRMT5/MEP50 complex. This inhibition leads to a global reduction in cellular levels of SDMA on a multitude of protein substrates, including histones. A key consequence of PRMT5 inhibition by this compound is the modulation of pre-mRNA splicing. Specifically, it induces the alternative splicing of MDM4, a critical negative regulator of the p53 tumor suppressor. This splicing event favors the production of a non-functional MDM4 isoform, leading to the stabilization and activation of p53. The activated p53 pathway then orchestrates cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and cellular activity of this compound.

Table 1: Biochemical Inhibition of PRMT5 by this compound

| Substrate | IC50 (nM) |

| Histone H4 Peptide | 6.2 nM |

| Histone H2A Peptide | 5.9 - 19.7 nM |

| SmD3 Peptide | 5.9 - 19.7 nM |

| FUBP1 Peptide | 5.9 - 19.7 nM |

| HNRNPH1 Peptide | 5.9 - 19.7 nM |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) |

| Z-138 | Mantle Cell Lymphoma | SDMA Inhibition | EC50 | 2.5 nM |

| HCT-116 | Colorectal Carcinoma | Antiproliferation | IC50 | 189 nM |

| Various | Lymphoma & Breast Cancer | SDMA Inhibition | EC50 | 2 - 160 nM |

| MV-4-11 | Acute Myeloid Leukemia | PRMT5 Inhibition | IC50 | 9.2 nM |

| MDA-MB-468 | Breast Cancer | Antiproliferation | IC50 | Not specified |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

PRMT5 Biochemical Inhibition Assay (Radioactive)

This assay quantifies the ability of this compound to inhibit the methyltransferase activity of the purified PRMT5/MEP50 complex.

-

Reagents:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 (1-21) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT

-

Stop Solution: 100 µM unlabeled S-adenosyl-L-methionine (SAM)

-

Streptavidin-coated scintillant-embedded microplates (e.g., FlashPlate)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2.5 µL of the this compound dilution or DMSO (vehicle control).

-

Add 22.5 µL of PRMT5/MEP50 enzyme solution (final concentration ~0.5 nM) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 25 µL of a substrate mix containing biotinylated H4 peptide (final concentration ~200 nM) and ³H-SAM (final concentration ~1 µM) in assay buffer.

-

Incubate the reaction for 1 hour at 30°C.

-

Stop the reaction by adding 50 µL of stop solution.

-

Transfer 90 µL of the reaction mixture to a streptavidin-coated microplate.

-

Incubate for 1 hour at room temperature to allow capture of the biotinylated peptide.

-

Wash the plate three times with 200 µL of 0.1% Tween-20 in PBS.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay (ELISA)

This assay measures the global levels of SDMA in cells treated with this compound.

-

Reagents:

-

Cancer cell line of interest (e.g., Z-138)

-

This compound

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Commercially available SDMA ELISA kit

-

BCA Protein Assay Kit

-

-

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for 72 hours.

-

Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Perform the SDMA ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Normalize the SDMA levels to the total protein concentration.

-

Calculate the percent inhibition of SDMA for each this compound concentration relative to the vehicle control and determine the EC50 value.

-

Western Blot Analysis of Histone Arginine Methylation and p53 Pathway Activation

This method is used to detect changes in specific histone arginine methylation marks and key proteins in the p53 pathway.

-

Reagents:

-

Cancer cell line of interest

-

This compound

-

Histone Extraction Buffer (e.g., 0.2 N HCl) or Whole Cell Lysis Buffer (RIPA)

-

Primary antibodies:

-

Anti-Symmetric Di-Methyl Arginine (pan-SDMA)

-

Anti-H4R3me2s (symmetric dimethylation of Histone H4 at Arginine 3)

-

Anti-H3R8me2s (symmetric dimethylation of Histone H3 at Arginine 8)

-

Anti-p53

-

Anti-p21

-

Anti-Histone H3 (loading control)

-

Anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time (e.g., 72 hours).

-

For histone analysis, perform acid extraction of histones. For whole-cell protein analysis, lyse cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

RT-PCR Analysis of MDM4 Alternative Splicing

This protocol is used to assess the effect of this compound on the alternative splicing of MDM4 pre-mRNA.

-

Reagents:

-

Cancer cell line of interest (p53 wild-type)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

PCR master mix

-

Primers flanking exon 6 of the MDM4 gene (primer sequences need to be designed or obtained from relevant literature)

-

Agarose gel and electrophoresis equipment

-

-

Procedure:

-

Treat cells with this compound (e.g., 200 nM) or DMSO for 72 hours.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform PCR using primers that flank exon 6 of MDM4. The PCR conditions should be optimized, but a typical program is: 95°C for 5 min, followed by 30-35 cycles of 95°C for 30s, 55-60°C for 30s, and 72°C for 30s, with a final extension at 72°C for 5 min.

-

Resolve the PCR products on a 2% agarose gel.

-

Visualize the bands under UV light. The full-length MDM4 (including exon 6) and the shorter, alternatively spliced isoform (lacking exon 6) will appear as distinct bands.

-

Quantify the relative abundance of each isoform using densitometry.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Mechanism of action of this compound.

Caption: Western blot workflow for analyzing this compound effects.

Conclusion

This compound is a well-characterized inhibitor of PRMT5 that effectively reduces histone arginine methylation, leading to downstream modulation of RNA splicing and activation of the p53 tumor suppressor pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the biological effects of this compound and for professionals involved in the development of PRMT5-targeted therapies. The provided diagrams visually summarize the key molecular events and experimental procedures, facilitating a deeper understanding of this promising anti-cancer agent.

Preclinical Profile of GSK3326595: A PRMT5 Inhibitor for Solid Tumors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3326595 is a potent and selective, orally bioavailable, small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a key role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Upregulation of PRMT5 has been observed in a variety of malignancies, including solid tumors, and is often associated with poor prognosis. This compound has demonstrated broad anti-proliferative activity in preclinical models of both hematologic and solid tumors. This technical guide provides a comprehensive overview of the preclinical studies of this compound in solid tumors, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Mechanism of Action

This compound is a reversible and potent inhibitor of PRMT5. Its mechanism of action involves the inhibition of cellular mRNA splicing and the upregulation of tumor suppressor function. A key pathway affected by this compound is the p53 tumor suppressor pathway. Inhibition of PRMT5 by this compound leads to the alternative splicing of MDM4, a negative regulator of p53. This shift in splicing results in the activation of the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The integrity of the p53-MDM4 regulatory axis appears to be a critical determinant of the cellular response to PRMT5 inhibition.

A primary pharmacodynamic marker of this compound activity is the reduction of symmetric dimethylarginine (SDMA) levels on substrate proteins.

Signaling Pathway

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical activity of this compound in various solid tumor models.

In Vitro Activity

Table 1: In Vitro Potency of this compound

| Assay Type | Target/Cell Line | IC50 / gIC50 / EC50 | Reference |

| Biochemical Assay (IC50) | PRMT5/MEP50 Complex | 6.2 ± 0.8 nM | |

| Biochemical Assay (IC50) | PRMT5/MEP50 Complex | 5.9 - 19.7 nM | |

| Cell Growth Inhibition (gIC50) | Panel of Hematologic and Solid Tumor Cell Lines | 7.6 nM to >30 µM | |

| SDMA Inhibition (EC50) | Panel of Breast and Lymphoma Cell Lines | 2 to 160 nM | |

| Cell Growth Inhibition (gIC50) | Pancreatic Cancer Cell Lines | Reduced proliferation |

Note: gIC50 refers to the concentration that inhibits the growth of a cell population by 50%. EC50 for SDMA inhibition refers to the concentration that reduces SDMA levels by 50%. Lymphoma and breast cancer cell lines were among the most sensitive to this compound.

In Vivo Activity

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Z-138 (Mantle Cell Lymphoma) Xenograft | 25, 50, 100 mg/kg, twice daily (BID) | Significant TGI | |

| REC-1 (p53 mutant Mantle Cell Lymphoma) Xenograft | 100 mg/kg, BID | 55% TGI | |

| MV-4-11 (Acute Myeloid Leukemia) Xenograft | 10 mg/kg, intraperitoneal injection, BID for 28 days | 39.3% TGI | |

| CHLA20 (Neuroblastoma) Xenograft | Not specified | Attenuated primary tumor growth and metastasis | |

| NGP (Neuroblastoma) Xenograft | Not specified | Attenuated primary tumor growth and metastasis | |

| Pancreatic Cancer Xenograft | Not specified | Inhibited tumor growth |

Experimental Protocols

In Vitro Cell Viability (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent solid tumor cell lines.

Materials:

-

This compound (solubilized in DMSO)

-

Adherent solid tumor cell line of interest

-

Complete cell culture medium

-

96-well clear flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the gIC50 value.

Western Blotting for SDMA

This protocol outlines the detection of symmetric dimethylarginine (SDMA) levels in cell lysates following treatment with this compound.

Materials:

-

This compound-treated and control cell pellets

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against SDMA (e.g., rabbit anti-SDMA monoclonal)

-

Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Add ECL substrate and visualize the protein bands using an imaging system.

-

Loading Control: Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

-

Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control to determine the relative reduction in SDMA levels.

In Vivo Solid Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous solid tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Solid tumor cell line of interest

-

Matrigel (optional)

-

This compound formulation for oral or intraperitoneal administration

-

Vehicle control

-

Calipers

-

Animal balance

Procedure:

-

Tumor Cell Implantation: Harvest and resuspend tumor cells in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 1-10 million cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). Administer the vehicle control to the control group.

-

Monitoring: Monitor tumor volume and body weight of the mice throughout the study. Observe the animals for any signs of toxicity.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

-

Data Analysis: At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Pharmacodynamic Analysis (Optional): A subset of tumors can be collected during or at the end of the study to analyze SDMA levels by Western blotting or immunohistochemistry to confirm target engagement.

Experimental Workflow Visualization

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of PRMT5, leading to anti-proliferative effects in a range of solid tumor models. Its mechanism of action, involving the modulation of mRNA splicing and activation of the p53 pathway, provides a strong rationale for its clinical development. The in vitro and in vivo studies summarized in this guide highlight the potential of this compound as a therapeutic agent for solid tumors, particularly those with a wild-type p53 status. Further research is warranted to identify predictive biomarkers of response and to explore rational combination strategies to enhance its anti-tumor activity.

Technical Guide: Preclinical Activity of GSK3326595 in Non-Hodgkin Lymphoma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3326595 (also known as I-BET-762) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating a multitude of cellular processes including gene transcription, RNA splicing, and signal transduction. In various malignancies, including non-Hodgkin lymphoma (NHL), PRMT5 is frequently overexpressed and has been implicated in driving tumorigenesis. This technical guide provides a comprehensive overview of the preclinical activity of this compound in NHL models, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Core Data Presentation

In Vitro Activity of PRMT5 Inhibition in Non-Hodgkin Lymphoma Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of the close analog of this compound, GSK3203591 (GSK-591), in a diverse panel of 31 lymphoma cell lines. The data demonstrates broad anti-proliferative activity across various NHL subtypes.[1]

| Cell Line | Lymphoma Subtype | IC50 (µM) after 8 days |

| Z-138 | Mantle Cell Lymphoma (MCL) | < 5 |

| Granta-519 | Mantle Cell Lymphoma (MCL) | < 5 |

| Jeko-1 | Mantle Cell Lymphoma (MCL) | < 5 |

| Mino | Mantle Cell Lymphoma (MCL) | < 5 |

| Maver | Mantle Cell Lymphoma (MCL) | > 5 |

| UPN1 | Mantle Cell Lymphoma (MCL) | < 5 |

| REC-1 | Mantle Cell Lymphoma (MCL) | > 5 |

| SP53 | Mantle Cell Lymphoma (MCL) | < 5 |

| OCI-Ly3 | Activated B-cell like DLBCL (ABC) | < 5 |

| OCI-Ly10 | Activated B-cell like DLBCL (ABC) | < 5 |

| HBL-1 | Activated B-cell like DLBCL (ABC) | < 5 |

| TMD8 | Activated B-cell like DLBCL (ABC) | < 5 |

| U2932 | Activated B-cell like DLBCL (ABC) | < 5 |

| SU-DHL-2 | Germinal Center B-cell like DLBCL (GCB) | < 5 |

| SU-DHL-4 | Germinal Center B-cell like DLBCL (GCB) | < 5 |

| SU-DHL-5 | Germinal Center B-cell like DLBCL (GCB) | > 5 |

| SU-DHL-6 | Germinal Center B-cell like DLBCL (GCB) | < 5 |

| OCI-Ly1 | Germinal Center B-cell like DLBCL (GCB) | < 5 |

| OCI-Ly7 | Germinal Center B-cell like DLBCL (GCB) | > 5 |

| DOHH-2 | Germinal Center B-cell like DLBCL (GCB) | < 5 |

| HT | Germinal Center B-cell like DLBCL (GCB) | > 5 |

| SU-DHL-8 | Double Hit Lymphoma (DHL) | > 5 |

| SU-DHL-10 | Double Hit Lymphoma (DHL) | > 5 |

| Daudi | Burkitt's Lymphoma (BL) | > 5 |

| Raji | Burkitt's Lymphoma (BL) | > 5 |

| Namalwa | Burkitt's Lymphoma (BL) | > 5 |

| P3HR1 | Burkitt's Lymphoma (BL) | > 5 |

| Karpas 299 | Anaplastic Large Cell Lymphoma (ALCL) | > 5 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma (ALCL) | > 5 |

| L-428 | Hodgkin's Lymphoma (HL) | > 5 |

| KM-H2 | Hodgkin's Lymphoma (HL) | > 5 |

In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Models

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of mantle cell lymphoma.

| Cell Line | p53 Status | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| Z-138 | Wild-type | This compound | 25 mg/kg BID | 52.1% | [2] |

| Z-138 | Wild-type | This compound | 50 mg/kg BID | 88.03% | [2] |

| Z-138 | Wild-type | This compound | 100 mg/kg BID | 106.05% | [2] |

| Z-138 | Wild-type | This compound | 200 mg/kg QD | 102.81% | [2] |

| REC-1 | Mutant | This compound | 100 mg/kg BID | 55% | [2] |

BID: twice daily; QD: once daily

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway in B-Cell Lymphoma

Caption: PRMT5 signaling in B-cell lymphoma.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: Workflow for in vitro assessment.

Experimental Workflow: In Vivo Xenograft Study of this compound

Caption: Workflow for in vivo xenograft study.

Experimental Protocols

Cell Viability Assay (MTS/CellTiter-Glo)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of NHL cell lines.

Materials:

-

NHL cell lines (e.g., Z-138, Granta-519)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader

Protocol:

-

Seed NHL cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plates for the desired time period (e.g., 72 or 96 hours).

-

For MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm.

-

For CellTiter-Glo assay, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Western Blotting

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the PRMT5 signaling pathway.

Materials:

-

NHL cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-p-AKT, anti-AKT, anti-c-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the protein-protein interactions of PRMT5.

Materials:

-

NHL cell lysates

-

Co-IP lysis buffer (non-denaturing)

-

Primary antibody for immunoprecipitation (e.g., anti-PRMT5)

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against the protein of interest and potential interacting partners.

In Vivo Mantle Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of NHL.

Materials:

-

Mantle cell lymphoma cell lines (e.g., Z-138, REC-1)

-

Immunodeficient mice (e.g., NOD/SCID gamma (NSG))

-

Matrigel (optional)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Harvest MCL cells in their logarithmic growth phase and resuspend them in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio.

-

Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dosing schedule (e.g., daily or twice daily).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).

Conclusion

This compound demonstrates significant preclinical activity against a broad range of non-Hodgkin lymphoma models. Its ability to inhibit PRMT5 leads to cell growth inhibition and tumor regression in vitro and in vivo. The data presented in this guide, along with the detailed protocols, provide a solid foundation for further research and development of this compound as a potential therapeutic agent for NHL. The signaling pathway and workflow diagrams offer a clear visual representation of the compound's mechanism of action and the experimental approaches used for its evaluation. Further investigation into biomarkers of response and combination strategies will be crucial for its successful clinical translation.

References

GSK3326595: A Potent Inhibitor of SARS-CoV-2 Replication via ACE2 Methylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and antiviral activity of GSK3326595 against SARS-CoV-2. This compound, a specific inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising candidate for preventing infection by various SARS-CoV-2 variants, including Omicron.[1][2][3] This document details the molecular pathway of action, summarizes key quantitative data, and outlines the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of ACE2 Methylation

The entry of SARS-CoV-2 into host cells is primarily mediated by the interaction of the viral Spike (S) protein with the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the cell surface.[1][2] Recent studies have revealed a critical post-translational modification of the ACE2 receptor that significantly enhances this interaction: symmetric dimethylation of arginine at residue 671 (R671)[1][2].

This methylation is catalyzed by the enzyme PRMT5. The dimethylated ACE2 (meR671-ACE2) exhibits increased binding affinity for the Spike protein's receptor-binding domain (RBD), thereby promoting viral entry and subsequent infection.[1][2] this compound exerts its antiviral effect by specifically inhibiting the methyltransferase activity of PRMT5.[1][2][3] By blocking PRMT5, this compound prevents the dimethylation of ACE2 at R671. This unmodified state of ACE2 reduces its binding affinity for the SARS-CoV-2 Spike protein, thus inhibiting viral entry into the host cell.[1][2] This mechanism has been shown to be effective against multiple SARS-CoV-2 variants, including Omicron, Delta, and Beta.[1][2]

Figure 1: Mechanism of Action of this compound in Inhibiting SARS-CoV-2 Entry.

Quantitative Data Summary

The antiviral activity of this compound has been quantified in pseudovirus infection assays. The following table summarizes the key findings from these experiments.

| Compound | Assay Type | Cell Line | Key Findings | Reference |

| This compound | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293T cells overexpressing ACE2 | At a concentration of 25 nM, this compound inhibits approximately 70% of pseudovirus infection. | [2] |

| This compound | SARS-CoV-2 Spike Pseudovirus Infection Assay | HEK-293 and A549 cells | Inhibits pseudovirus infection by attenuating the ACE2-RBD interaction at concentrations of 10-100 nM. | [3][] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections describe the probable protocols for the key experiments cited in the research.

Cell Lines and Culture

-

HEK-293T and A549 Cells: Human Embryonic Kidney 293T (HEK-293T) and human alveolar basal epithelial A549 cells were likely cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

Stable Cell Line Generation: For experiments requiring stable overexpression of ACE2, HEK-293T or A549 cells were likely transduced with a lentiviral vector encoding human ACE2, followed by selection with an appropriate antibiotic to generate a stable cell line.

SARS-CoV-2 Pseudovirus Infection Assay

This assay is a critical tool for studying viral entry in a BSL-2 laboratory setting.

-

Pseudovirus Production:

-

HEK-293T cells are co-transfected with a plasmid encoding the SARS-CoV-2 Spike protein, a lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.

-

The supernatant containing the pseudoviruses is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

-

-

Infection Assay:

-

Target cells (e.g., HEK-293T-ACE2) are seeded in 96-well plates.

-

The cells are pre-treated with varying concentrations of this compound for a specified period.

-

The pseudovirus is then added to the wells.

-

After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity using a luminometer).

-

The percentage of inhibition is calculated relative to untreated control wells.

-

Figure 2: Experimental Workflow for the Pseudovirus Infection Assay.

Co-Immunoprecipitation (Co-IP) Assay for ACE2-Spike Binding

This assay is used to assess the protein-protein interaction between ACE2 and the SARS-CoV-2 Spike protein.

-

Cell Lysate Preparation: HEK-293T cells are transfected to express Flag-tagged ACE2. The cells are lysed in a suitable buffer to extract total protein.

-

Immunoprecipitation:

-

The cell lysate is incubated with anti-Flag antibody-conjugated beads to capture the Flag-ACE2 protein.

-

The beads are washed to remove non-specific binding proteins.

-

-

Binding Assay:

-

The beads with the captured ACE2 are incubated with the purified recombinant SARS-CoV-2 Spike protein (or its RBD) in the presence or absence of this compound.

-

After incubation, the beads are washed again.

-

-

Western Blot Analysis:

-

The proteins bound to the beads are eluted and separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane and probed with antibodies against the Spike protein and ACE2 to detect the interaction. A reduction in the Spike protein band in the this compound-treated sample indicates inhibition of binding.

-

Conclusion

This compound presents a novel and promising host-directed therapeutic strategy against SARS-CoV-2. By inhibiting PRMT5-mediated methylation of the ACE2 receptor, this compound effectively reduces the binding of the viral Spike protein, thereby blocking a crucial step in the viral life cycle.[1][2] This mechanism of action is anticipated to be robust against emerging viral variants with mutations in the Spike protein. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this compound in the prevention and treatment of COVID-19.

References

- 1. This compound is a promising drug to prevent SARS-CoV-2 Omicron and other variants infection by inhibiting ACE2-R671 di-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a promising drug to prevent SARS‐CoV‐2 Omicron and other variants infection by inhibiting ACE2‐R671 di‐methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for GSK3.326.595 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3326595 is a potent, selective, and reversible inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction. Overexpression of PRMT5 has been observed in a variety of cancers, making it an attractive therapeutic target.[3] this compound exerts its anti-tumor effects by inhibiting the methyltransferase activity of PRMT5, which leads to the modulation of gene expression and the induction of alternative splicing of specific pre-mRNAs, such as MDM4, ultimately activating the p53 tumor suppressor pathway.[4][5]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in various cancer cell lines. The protocols include methods for assessing cell proliferation, target engagement (by measuring symmetric dimethylarginine levels), and the downstream effects on mRNA splicing.

Data Presentation

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Endpoint | Value (nM) | Reference |

| Z-138 | Mantle Cell Lymphoma | Proliferation | gIC50 | 1.6 | [4] |

| Granta-519 | Mantle Cell Lymphoma | Proliferation | gIC50 | 50 | [6] |

| Jeko-1 | Mantle Cell Lymphoma | Proliferation | IC50 | < 1000 | [6] |

| Maver-1 | Mantle Cell Lymphoma | Proliferation | gIC50 | 10.6 | [4] |

| Mino | Mantle Cell Lymphoma | Proliferation | gIC50 | 2.5 | [4] |

| JVM-2 | B-cell lymphoma | Proliferation | gIC50 | 7.6 | [4] |

| MCF-7 | Breast Cancer | Proliferation | gIC50 | 8.2 | [4] |

| MDA-MB-468 | Breast Cancer | Proliferation | gIC50 | 13.2 | [4] |

| HCT-116 | Colorectal Carcinoma | Proliferation | IC50 | 189 | [2] |

| MV-4-11 | Acute Myeloid Leukemia | Proliferation | IC50 | 9.2 (GSK-3326595), 4.2 (Compound 20) | [7] |

| A549 | Non-Small Cell Lung Cancer | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |

| HEK-293T | Human Embryonic Kidney | Pseudovirus Infection | - | 10-100 (effective conc.) | [2] |

Table 2: Enzymatic and Peptide Substrate Inhibition by this compound

| Enzyme/Substrate | Assay Type | Endpoint | Value (nM) | Reference |

| PRMT5/MEP50 | Enzymatic Assay | IC50 | 6.2 | [1] |

| Histone H4 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

| Histone H2A peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

| SmD3 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

| FUBP1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

| HNRNPH1 peptide | Enzymatic Assay | IC50 | 5.9 - 19.7 | [5] |

Experimental Protocols

1. Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes a method to measure cell proliferation and viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., Z-138, MCF-7)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Cell Seeding:

-

For suspension cells like Z-138, seed at a density of 5,000 - 10,000 cells per well in 90 µL of complete medium.

-

For adherent cells like MCF-7, seed at a density of 2,500 - 5,000 cells per well in 90 µL of complete medium and allow to attach overnight. For a 6-day assay, a lower seeding density of approximately 1 x 10^4 cells/mL may be optimal.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Add 10 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include DMSO-only wells as a vehicle control.

-

-

Incubation:

-

Incubate the plates for the desired duration (e.g., 3 to 6 days) at 37°C in a humidified incubator with 5% CO2.

-

-

Assay Measurement:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control.

-

Plot the normalized values against the log of the this compound concentration and fit a dose-response curve to determine the gIC50 (concentration that inhibits cell growth by 50%).

-

-

2. Western Blot for Symmetric Dimethylarginine (SDMA)

This protocol is for detecting the levels of symmetric dimethylarginine (SDMA) in cell lysates, a direct marker of PRMT5 activity.

-

Materials:

-

Cancer cell lines

-

This compound

-

Ice-cold PBS

-

RIPA Lysis Buffer (e.g., Thermo Fisher Scientific, #89900) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Anti-Symmetric Di-Methyl Arginine (SDMA) antibody (e.g., Cell Signaling Technology, #13222)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Lysis:

-

Culture and treat cells with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the SDMA signal indicates inhibition of PRMT5.

-

-

3. RT-PCR for MDM4 Alternative Splicing

This protocol is designed to analyze the alternative splicing of MDM4 pre-mRNA, a key downstream effect of PRMT5 inhibition by this compound.

-

Materials:

-

Cancer cell lines (p53 wild-type, e.g., Z-138, Granta-519, JVM-2)

-

This compound

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)

-

PCR primers flanking exon 6 of human MDM4 (to distinguish between the full-length and the exon 6-skipped splice variants).

-

Forward Primer Example: 5'-AGCAGGAATGGAGCAGCAA-3' (in exon 5)

-

Reverse Primer Example: 5'-TCCATTCCTCTTTCTCCATCTG-3' (in exon 7)

-

-

Taq DNA polymerase

-

Agarose gel and electrophoresis system

-

Gel imaging system

-

-

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Treat cells with this compound for the desired duration (e.g., 3-5 days).

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

PCR Amplification:

-

Set up a PCR reaction with the cDNA template, forward and reverse primers for MDM4, and Taq polymerase.

-

Run the PCR with appropriate cycling conditions (annealing temperature may need optimization).

-

-

Gel Electrophoresis and Visualization:

-

Run the PCR products on an agarose gel.

-

Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualize the DNA bands under UV light. The presence of a shorter PCR product in this compound-treated samples indicates the skipping of exon 6.

-

-

Mandatory Visualization

Caption: this compound inhibits PRMT5, leading to altered splicing of MDM4 and p53 activation.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PRMT5-regulated splicing of DNA repair genes drives chemoresistance in breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. PRMT5 supports multiple oncogenic pathways in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

GSK3326595 solubility and preparation for in vivo studies

These application notes provide detailed information and protocols for the use of GSK3326595, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in preclinical research. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility

This compound, also known as EPZ015938, is an orally bioavailable small molecule inhibitor of PRMT5.[1][] It is a white solid with a molecular weight of 452.55 g/mol .[3]

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (mM) | Notes |

| DMSO | 55 mg/mL | 121.53 | Sonication is recommended.[3] |

| In Vivo Formulation | 2 mg/mL | 4.42 | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[3] |

Mechanism of Action and Signaling Pathway

This compound is a reversible and selective inhibitor of PRMT5, an enzyme that catalyzes the symmetrical dimethylation of arginine residues on histone and non-histone proteins.[][4] By inhibiting PRMT5, this compound modulates various cellular processes, including mRNA splicing, cell proliferation, and the DNA damage response.[5]

One of the key mechanisms of action involves the activation of the p53 tumor suppressor pathway.[] this compound induces selective splicing of MDM4, an oncogene that negatively regulates p53.[][6] This leads to an increase in p53 and p21 protein levels, resulting in cell cycle arrest and apoptosis in cancer cells.[7]

Preparation of this compound for In Vivo Studies

This protocol describes the preparation of this compound for administration in animal models, such as mouse xenografts.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator

Protocol:

-

Prepare the vehicle solution:

-

In a sterile tube, combine the vehicle components in the following order:

-

10% DMSO

-

40% PEG300

-

5% Tween 80

-

45% Saline

-

-

Vortex the solution thoroughly until it is homogeneous.

-

-

Dissolve this compound:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the vehicle solution to the powder to achieve the desired final concentration (e.g., 2 mg/mL).

-

Vortex the mixture vigorously.

-

Sonicate the solution to ensure complete dissolution. It is recommended to perform sonication in a water bath to avoid overheating.

-

-

Final Preparation:

-

Visually inspect the solution for any undissolved particles. If present, continue sonication until the solution is clear.

-

The final formulation should be prepared fresh before each use.

-

In Vivo Xenograft Study Protocol

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific details may need to be optimized for different cell lines and animal models.

Animal Model:

-

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are typically used.

Tumor Cell Implantation:

-

Tumor cells (e.g., Z-138, MV-4-11) are harvested during their logarithmic growth phase.

-

Cells are resuspended in an appropriate medium (e.g., PBS or Matrigel) at a concentration of 5 x 10^6 cells per 0.2 mL.[8]

-

The cell suspension is subcutaneously inoculated into the flank of each mouse.

Treatment Schedule:

-

Tumor growth is monitored regularly. When tumors reach a palpable size (e.g., 150 mm³), mice are randomized into treatment and control groups.[8]

-

This compound can be administered via oral gavage or intraperitoneal injection.

-

Dosing regimens from published studies include 25, 50, and 100 mg/kg twice daily.[7][8] Another study used 50 mg/kg and 100 mg/kg for 2 weeks.[9]

-

The control group receives the vehicle solution only.

-

Treatment is typically continued for a predefined period (e.g., 28 consecutive days).[8]

Efficacy Evaluation:

-

Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body weight and general health of the mice are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor growth inhibition (TGI) can be calculated to assess efficacy.

Table 2: Example Dosing Regimens for In Vivo Studies

| Animal Model | Cell Line | Route of Administration | Dose (mg/kg) | Dosing Schedule | Reference |

| Mouse Xenograft | Z-138 | Not Specified | 25, 50, 100 | Twice per day | [7] |

| Mouse Xenograft | MV-4-11 | Intraperitoneal injection | 10 | Twice per day for 28 days | [8] |

| Transgenic Mouse | MYC-ON | Not Specified | 50, 100 | Daily for 2 weeks | [9] |

Pharmacodynamic Analysis:

-

To confirm target engagement in vivo, tumor or surrogate tissues can be collected at the end of the study.

-

The levels of symmetric dimethylarginine (SDMA), a product of PRMT5 activity, can be measured by Western blot or other immunoassays. A decrease in SDMA levels in the treated group compared to the control group indicates target inhibition.[8]

References

- 1. Facebook [cancer.gov]

- 3. This compound | Histone Methyltransferase | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. onclive.com [onclive.com]

- 6. researchgate.net [researchgate.net]